

AIM2 Expression: A Comprehensive Technical Guide for Researchers

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An In-depth Analysis of **AIM2** Expression Across Diverse Cell Types, Methodologies for its Detection, and its Core Signaling Pathways.

Introduction

Absent in Melanoma 2 (**AIM2**) is a critical intracellular sensor of double-stranded DNA (dsDNA), playing a pivotal role in the innate immune system. Upon recognition of cytosolic dsDNA from pathogens or damaged host cells, **AIM2** assembles into a multiprotein complex known as the **AIM2** inflammasome. This assembly triggers a cascade of inflammatory responses, including the maturation and release of potent pro-inflammatory cytokines, such as IL-1 β and IL-18, and a form of inflammatory cell death termed pyroptosis. Given its central role in immunity and inflammation, understanding the expression profile of **AIM2** across various cell types is paramount for researchers in immunology, oncology, and drug development. This technical guide provides a detailed overview of **AIM2** expression, comprehensive experimental protocols for its detection, and a visual representation of its signaling pathways.

Data Presentation: Quantitative AIM2 Expression

The expression of **AIM2** varies significantly across different human tissues and cell types. The following tables summarize quantitative mRNA expression data from publicly available databases, providing a comparative overview for researchers.

Table 1: AIM2 mRNA Expression in Human Tissues

This table presents the consensus normalized expression of **AIM2** mRNA in various human tissues, reported as normalized Transcripts Per Million (nTPM). The data is a consolidation from the Human Protein Atlas (HPA) and the Genotype-Tissue Expression (GTEx) project.^{[1][2]} Tissues are grouped by system for clarity.

Tissue Category	Tissue	Consensus nTPM
Lymphoid Tissues	Lymph Node	115.7
Spleen	74.9	
Appendix	66.8	
Tonsil	58.4	
Bone Marrow	28.5	
Gastrointestinal Tract	Small Intestine	25.1
Colon	21.9	
Stomach	11.5	
Esophagus	7.8	
Respiratory System	Lung	20.7
Nasopharynx	10.1	
Integumentary System	Skin	
Reproductive System	Testis	
Ovary	8.9	
Uterus	7.6	
Prostate	7.3	
Urinary System	Kidney	8.7
Bladder	11.2	
Endocrine System	Adrenal Gland	
Thyroid Gland	6.4	
Pancreas	5.9	
Nervous System	Brain	
Cardiovascular System	Heart Muscle	

Adipose Tissue	11.8	
Musculoskeletal System	Skeletal Muscle	1.6

Table 2: Relative **AIM2** mRNA Expression in Single Cell Types

This table summarizes the relative expression of **AIM2** mRNA in various single cell types based on single-cell RNA sequencing data from the Human Protein Atlas.^{[3][4][5][6]} The expression is categorized to highlight cell types with enriched or enhanced **AIM2** levels.

Cell Type Category	Cell Type	Relative Expression Category
Immune Cells	B-cells (Mature, Memory CD27+)	High
Monocytes	High	
Granulocytes (Neutrophils)	Enhanced	
T-cells	Moderate	
Natural Killer (NK) cells	Moderate	
Plasmacytoid Dendritic Cells	Moderate	
Myeloid Dendritic Cells	Moderate	
Epithelial Cells	Keratinocytes	Inducible (low basal, high upon stimulation)[7]
Urothelial cells	Enhanced	
Choroid plexus epithelial cells	Enhanced	
Endocrine Cells	Corticotrophs	Enhanced
Thyrotrophs	Enhanced	
Somatotrophs	Enhanced	
Lactotrophs	Enhanced	
Gonadotrophs	Enhanced	
Stromal & Other Cells	Plasma cells	Enhanced
Late spermatids	Enhanced	

Experimental Protocols

Accurate and reproducible quantification of **AIM2** expression is crucial for research. This section provides detailed methodologies for key experimental techniques used to study **AIM2** at the protein and mRNA levels.

Immunohistochemistry (IHC) for AIM2 in Paraffin-Embedded Tissues

This protocol outlines the steps for detecting **AIM2** protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

1. Deparaffinization and Rehydration:

- Place slides in a 60°C oven for 20-30 minutes to melt the paraffin.[\[8\]](#)[\[9\]](#)
- Immerse slides in two changes of xylene for 5 minutes each.[\[8\]](#)
- Rehydrate the sections by sequential immersion in:[\[8\]](#)
 - Two changes of 100% ethanol for 3 minutes each.
 - 95% ethanol for 3 minutes.
 - 70% ethanol for 3 minutes.
- Rinse slides in distilled water for 5 minutes.[\[8\]](#)

2. Antigen Retrieval:

- Immerse slides in a heat-induced epitope retrieval (HIER) solution (e.g., 10mM Sodium Citrate buffer, pH 6.0).[\[9\]](#)
- Heat the solution to 95-100°C in a water bath or steamer for 20-30 minutes. Do not allow the slides to boil.
- Allow the slides to cool in the buffer to room temperature (approximately 20 minutes).[\[9\]](#)
- Wash slides twice with Phosphate Buffered Saline (PBS) for 5 minutes each.

3. Inactivation of Endogenous Peroxidase:

- Incubate slides in 3% hydrogen peroxide in methanol or PBS for 10-15 minutes at room temperature to block endogenous peroxidase activity.[\[8\]](#)[\[10\]](#)

- Wash slides twice with PBS for 5 minutes each.

4. Blocking:

- Incubate sections with a blocking buffer (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100) for 1 hour at room temperature in a humidified chamber to prevent non-specific antibody binding.[\[9\]](#)[\[10\]](#)

5. Primary Antibody Incubation:

- Dilute the primary anti-**AIM2** antibody to its optimal concentration in the blocking buffer.
- Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.

6. Secondary Antibody Incubation:

- Wash slides three times with PBS for 5 minutes each.
- Incubate sections with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 1 hour at room temperature.

7. Detection:

- Wash slides three times with PBS for 5 minutes each.
- Incubate sections with an avidin-biotin-horseradish peroxidase (HRP) complex (ABC reagent) for 30 minutes at room temperature.
- Wash slides three times with PBS for 5 minutes each.
- Develop the signal by incubating with a DAB (3,3'-Diaminobenzidine) substrate kit until the desired brown staining intensity is reached (typically 2-10 minutes).[\[11\]](#)
- Stop the reaction by rinsing with distilled water.

8. Counterstaining, Dehydration, and Mounting:

- Counterstain with hematoxylin for 30-60 seconds to visualize cell nuclei.[\[11\]](#)
- "Blue" the sections in running tap water.
- Dehydrate the sections through graded alcohols (70%, 95%, 100% ethanol) and clear in two changes of xylene.[\[11\]](#)
- Mount with a permanent mounting medium.

Western Blot for AIM2 Detection in Cell Lysates

This protocol describes the detection of **AIM2** protein in cell lysates by Western blotting.

1. Cell Lysis:

- Wash cells with ice-cold PBS and aspirate.
- Lyse cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with a protease inhibitor cocktail on ice for 30 minutes.[\[12\]](#)
- Scrape the cells and transfer the lysate to a microcentrifuge tube.
- Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[\[13\]](#)
- Transfer the supernatant (protein extract) to a new tube.

2. Protein Quantification:

- Determine the protein concentration of the lysate using a BCA (bicinchoninic acid) or Bradford protein assay.[\[13\]](#)

3. Sample Preparation and Gel Electrophoresis:

- Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
- Load the samples onto a polyacrylamide gel (e.g., 10% SDS-PAGE).
- Run the gel at a constant voltage until the dye front reaches the bottom.

4. Protein Transfer:

- Transfer the separated proteins from the gel to a PVDF (polyvinylidene difluoride) or nitrocellulose membrane using a wet or semi-dry transfer system.

5. Blocking:

- Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.

6. Primary Antibody Incubation:

- Incubate the membrane with a primary anti-**AIM2** antibody diluted in the blocking buffer overnight at 4°C with gentle agitation.

7. Secondary Antibody Incubation:

- Wash the membrane three times with TBST for 10 minutes each.
- Incubate the membrane with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.

8. Detection:

- Wash the membrane three times with TBST for 10 minutes each.
- Incubate the membrane with an enhanced chemiluminescence (ECL) substrate for 1-5 minutes.
- Detect the signal using an imaging system or X-ray film.

Quantitative PCR (qPCR) for **AIM2** Gene Expression

This protocol details the measurement of **AIM2** mRNA levels using two-step reverse transcription qPCR (RT-qPCR).

1. RNA Extraction:

- Lyse cells using a TRIzol-based reagent or a column-based RNA extraction kit according to the manufacturer's instructions.
- Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
- Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

2. cDNA Synthesis (Reverse Transcription):

- Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., M-MLV or SuperScript) and oligo(dT) or random hexamer primers.

3. qPCR Reaction Setup:

- Prepare the qPCR reaction mixture containing:
 - SYBR Green Master Mix
 - Forward and reverse primers for **AIM2** (e.g., from Sino Biological HP101499)[[14](#)][[15](#)]
 - cDNA template
 - Nuclease-free water
- Include a no-template control (NTC) and a no-reverse-transcriptase control (-RT) to check for contamination.
- Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

4. qPCR Cycling Conditions:

- A typical cycling protocol includes:
 - Initial denaturation (e.g., 95°C for 10 minutes)
 - 40 cycles of:
 - Denaturation (e.g., 95°C for 15 seconds)

- Annealing/Extension (e.g., 60°C for 1 minute)
- Perform a melt curve analysis at the end of the run to verify the specificity of the amplified product.[\[16\]](#)

5. Data Analysis:

- Determine the cycle threshold (Ct) values for **AIM2** and the housekeeping gene.
- Calculate the relative expression of **AIM2** using the $\Delta\Delta C_t$ method.[\[17\]](#)

Flow Cytometry for Intracellular **AIM2** Staining

This protocol is for the detection of intracellular **AIM2** protein in immune cells, such as Peripheral Blood Mononuclear Cells (PBMCs).

1. Cell Preparation:

- Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).[\[18\]](#)
- Wash the cells with PBS.

2. Surface Staining (Optional):

- If desired, stain for cell surface markers (e.g., CD3, CD14, CD19) by incubating cells with fluorescently conjugated antibodies for 30 minutes at 4°C.
- Wash the cells with a staining buffer (e.g., PBS with 2% FBS).

3. Fixation:

- Resuspend the cells in a fixation buffer (e.g., 1-4% paraformaldehyde in PBS) and incubate for 15-20 minutes at room temperature.[\[19\]](#)

4. Permeabilization:

- Wash the fixed cells with staining buffer.

- Resuspend the cells in a permeabilization buffer (e.g., PBS with 0.1% saponin or Triton X-100) and incubate for 10-15 minutes.[\[19\]](#)[\[20\]](#)

5. Intracellular Staining:

- Add the anti-**AIM2** antibody (conjugated to a fluorophore) to the permeabilized cells.
- Incubate for 30-60 minutes at room temperature, protected from light.[\[19\]](#)
- Wash the cells twice with permeabilization buffer.[\[21\]](#)

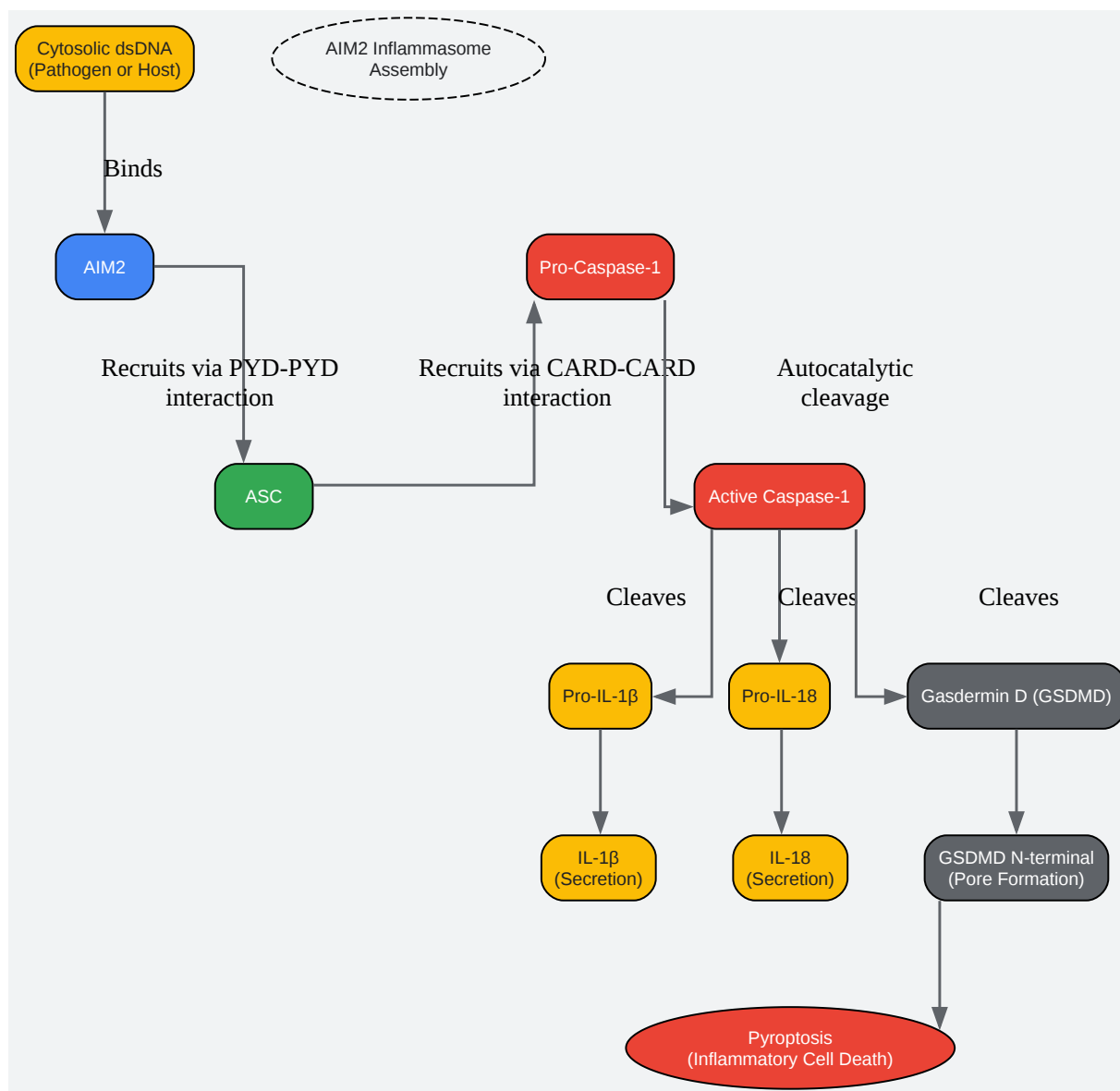
6. Data Acquisition and Analysis:

- Resuspend the cells in staining buffer.
- Acquire the data on a flow cytometer.
- Analyze the data using appropriate software, gating on the cell population of interest to determine the percentage of **AIM2**-positive cells and the mean fluorescence intensity (MFI).

Mandatory Visualization

AIM2 Inflammasome Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the **AIM2** inflammasome upon detection of cytosolic dsDNA.

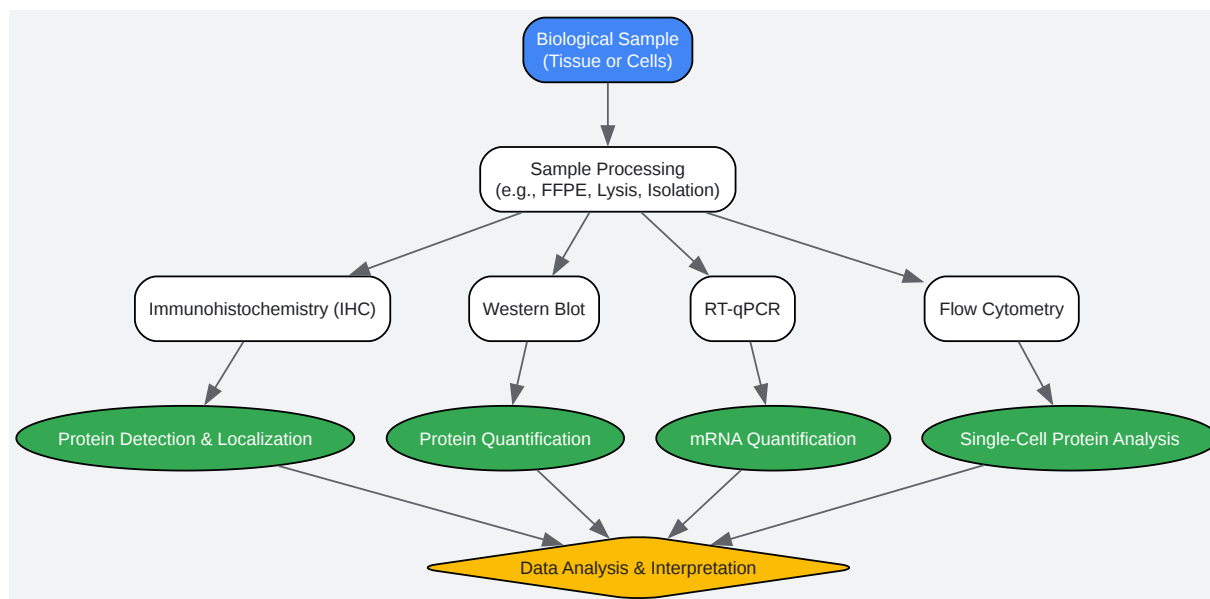


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Caption: Canonical **AIM2** inflammasome signaling pathway.

Experimental Workflow for AIM2 Expression Analysis

This diagram outlines a typical workflow for analyzing **AIM2** expression in biological samples, from sample collection to data analysis.



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